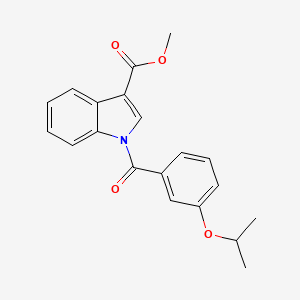
Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a methyl ester group at the 3-position and a 3-isopropoxybenzoyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced by esterification of the indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Attachment of the 3-Isopropoxybenzoyl Group: The final step involves the acylation of the indole nitrogen with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 1-(3-methoxybenzoyl)-1H-indole-3-carboxylate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 1-(3-ethoxybenzoyl)-1H-indole-3-carboxylate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
methyl 1-(3-propan-2-yloxybenzoyl)indole-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-13(2)25-15-8-6-7-14(11-15)19(22)21-12-17(20(23)24-3)16-9-4-5-10-18(16)21/h4-13H,1-3H3 |
InChIキー |
TZUIACLJXLYGRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


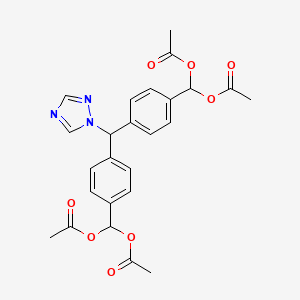

![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
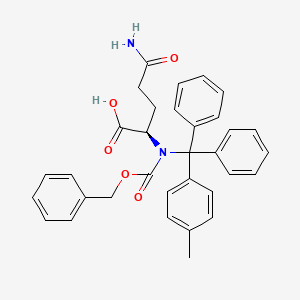
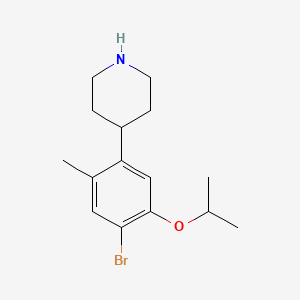
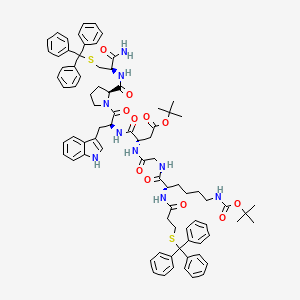
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
